H-D-Lys(Fmoc)-OH
CAS No.: 212140-39-1
VCID: VC6309529
Molecular Formula: C21H24N2O4
Molecular Weight: 368.433
* For research use only. Not for human or veterinary use.

Description |
H-D-Lys(Fmoc)-OH, also known as D-lysine, N6-[(9H-fluoren-9-ylmethoxy)carbonyl]hexanoic acid, is a derivative of the amino acid lysine. It is commonly used in peptide synthesis due to its protective group, the fluorenylmethoxycarbonyl (Fmoc) moiety, which prevents unwanted reactions during the synthesis process. This compound is crucial in the field of biochemistry and pharmaceutical research. SolubilityH-D-Lys(Fmoc)-OH is generally soluble in organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which are commonly used in peptide synthesis. SynthesisThe synthesis of H-D-Lys(Fmoc)-OH involves attaching the Fmoc protecting group to the epsilon amino group of D-lysine. This process is typically carried out using fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base. Applications
Research FindingsResearch on Fmoc-functionalized amino acids, including H-D-Lys(Fmoc)-OH, highlights their potential in forming hydrogels and other supramolecular structures. These structures have applications in drug delivery systems and tissue engineering due to their ability to self-assemble under specific conditions .
|
||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 212140-39-1 | ||||||||||||
Product Name | H-D-Lys(Fmoc)-OH | ||||||||||||
Molecular Formula | C21H24N2O4 | ||||||||||||
Molecular Weight | 368.433 | ||||||||||||
IUPAC Name | (2R)-2-amino-6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | ||||||||||||
Standard InChI | InChI=1S/C21H24N2O4/c22-19(20(24)25)11-5-6-12-23-21(26)27-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19H,5-6,11-13,22H2,(H,23,26)(H,24,25)/t19-/m1/s1 | ||||||||||||
Standard InChIKey | RAQBUPMYCNRBCQ-LJQANCHMSA-N | ||||||||||||
SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCC(C(=O)O)N | ||||||||||||
Solubility | not available | ||||||||||||
PubChem Compound | 67274319 | ||||||||||||
Last Modified | Aug 18 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume